p-Menthane
p-Menthane
p-Menthane skeleton, also known as P-menthan, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, p-menthane skeleton is considered to be an isoprenoid lipid molecule. p-Menthane skeleton exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. p-Menthane skeleton has been primarily detected in urine. Within the cell, p-menthane skeleton is primarily located in the membrane (predicted from logP) and cytoplasm. p-Menthane skeleton is also a parent compound for other transformation products, including but not limited to, 4-isopropyl-1-methylcyclohexane 1-hydroperoxide, p-menthane-3, 8-diol, and p-mentha-1, 3, 8-triene. p-Menthane skeleton is a pine tasting compound that can be found in peppermint. This makes p-menthane skeleton a potential biomarker for the consumption of this food product.
P-menthane is a clear liquid. (NTP, 1992)
P-menthane is a terpenoid fundamental parent and a monoterpene.
P-menthane is a clear liquid. (NTP, 1992)
P-menthane is a terpenoid fundamental parent and a monoterpene.
Brand Name:
Vulcanchem
CAS No.:
1678-82-6
VCID:
VC21228191
InChI:
InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
SMILES:
CC1CCC(CC1)C(C)C
Molecular Formula:
C10H20
Molecular Weight:
140.27 g/mol
p-Menthane
CAS No.: 1678-82-6
Cat. No.: VC21228191
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | p-Menthane skeleton, also known as P-menthan, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, p-menthane skeleton is considered to be an isoprenoid lipid molecule. p-Menthane skeleton exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. p-Menthane skeleton has been primarily detected in urine. Within the cell, p-menthane skeleton is primarily located in the membrane (predicted from logP) and cytoplasm. p-Menthane skeleton is also a parent compound for other transformation products, including but not limited to, 4-isopropyl-1-methylcyclohexane 1-hydroperoxide, p-menthane-3, 8-diol, and p-mentha-1, 3, 8-triene. p-Menthane skeleton is a pine tasting compound that can be found in peppermint. This makes p-menthane skeleton a potential biomarker for the consumption of this food product. P-menthane is a clear liquid. (NTP, 1992) P-menthane is a terpenoid fundamental parent and a monoterpene. |
|---|---|
| CAS No. | 1678-82-6 |
| Molecular Formula | C10H20 |
| Molecular Weight | 140.27 g/mol |
| IUPAC Name | 1-methyl-4-propan-2-ylcyclohexane |
| Standard InChI | InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | CFJYNSNXFXLKNS-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)C(C)C |
| Canonical SMILES | CC1CCC(CC1)C(C)C |
| Boiling Point | 171.1 °C 170.9 °C AT 725 MM HG |
| Melting Point | -87.9333333333 °C -87.6 °C -89.84 °C -87.6°C |
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